molecular formula C9H10O3 B8607840 4-Hydroxy-2-methoxy-6-methylbenzaldehyde CAS No. 67088-25-9

4-Hydroxy-2-methoxy-6-methylbenzaldehyde

Cat. No. B8607840
Key on ui cas rn: 67088-25-9
M. Wt: 166.17 g/mol
InChI Key: FQOTZLQTVXWZQZ-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

Crude 2-methoxy-6-methyl-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde from the above step was diluted with MeOH (30 mL), then treated with Amberlyst® 15 (0.10 g). The suspension was heated at 50° C. for 1 h. The resin was removed by hot filtration and the filtrate was concentrated to a yellow semi-solid. The residue was recrystallized from MeOH and hexanes to give 4-hydroxy-2-methoxy-6-methyl-benzaldehyde (4.16 g, 78% over 2 steps), as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 10.47 (s, 1H), 6.32 (s, 1H), 6.25 (s, 1H), 5.49 (br s, 1H), 3.87 (s, 3H), 2.56 (s, 3H).
Name
2-methoxy-6-methyl-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11]C2CCCCO2)[CH:8]=[C:7]([CH3:18])[C:4]=1[CH:5]=[O:6]>CO>[OH:11][C:9]1[CH:8]=[C:7]([CH3:18])[C:4]([CH:5]=[O:6])=[C:3]([O:2][CH3:1])[CH:10]=1

Inputs

Step One
Name
2-methoxy-6-methyl-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C(=CC(=C1)OC1OCCCC1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
15
Quantity
0.1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resin was removed by hot filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a yellow semi-solid
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from MeOH and hexanes

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=O)C(=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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